
2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-dimethyl-9H-fluoren-2-ylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and real-time monitoring can help maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. It can also participate in other reactions like oxidation and reduction.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and an aryl halide.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include biaryls, which are compounds containing two aromatic rings connected by a single bond, and various oxidized or reduced derivatives of the starting materials.
Scientific Research Applications
Structural Characteristics
The compound features a dioxaborolane ring which contributes to its stability and reactivity in chemical reactions. The presence of the dimethylfluorene moiety enhances its electronic properties, making it suitable for various applications in organic synthesis and material science.
Organic Synthesis
Cross-Coupling Reactions:
2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Example Case Study:
In a recent study, researchers employed this compound to synthesize biaryl compounds with high yields and selectivity. The use of this boronate ester demonstrated improved reaction rates compared to traditional methods .
Materials Science
Polymer Chemistry:
The compound serves as a building block for the synthesis of advanced materials such as polymers and dendrimers. Its ability to form stable complexes with various substrates allows for the development of novel materials with tailored properties.
Example Case Study:
A research team reported the incorporation of this dioxaborolane into polymer matrices to enhance thermal stability and mechanical strength. The resultant materials showed significant improvements in performance under stress conditions .
Medicinal Chemistry
Drug Development:
The dioxaborolane structure has been investigated for its potential in drug design due to its ability to modulate biological activity through interactions with biomolecules.
Example Case Study:
In pharmacological studies, derivatives of this compound exhibited promising results as inhibitors for specific enzymes involved in cancer progression. The modification of the dioxaborolane moiety was crucial for enhancing bioavailability and selectivity towards target enzymes .
Comparative Analysis Table
Application Area | Key Benefits | Example Use Case |
---|---|---|
Organic Synthesis | High yields in C-C bond formation | Synthesis of biaryl compounds |
Materials Science | Enhanced thermal and mechanical properties | Development of advanced polymer composites |
Medicinal Chemistry | Potential enzyme inhibitors | Cancer treatment drug candidates |
Mechanism of Action
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with an aryl halide in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the active sites of enzymes or the functional groups of biomolecules that interact with boronic acids.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(9,9-Dimethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS No.: 569343-09-5
- Molecular Formula : C₂₁H₂₅BO₂
- Molecular Weight : 320.24 g/mol
- Structure : A fluorene core with two methyl groups at the 9-position and a pinacol boronate ester at the 2-position .
Key Properties :
- Purity : ≥98.0% (HPLC)
- Applications : Widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small-molecule semiconductors .
Comparison with Structural Analogs
Substituent Variations on the Fluorene Core
Table 1: Structural and Functional Comparisons
(a) 9,9-Dimethyl vs. 9,9-Dioctyl/9,9-Diphenyl
- Dimethyl (Target Compound) :
- Dioctyl or Diphenyl :
(b) Halogenation (Bromo Substituent)
- The 7-bromo derivative (C₃₅H₅₂BBrO₂) introduces a reactive site for further functionalization (e.g., Stille or Negishi couplings). However, it poses safety risks (H315, H319, H335 hazard codes) .
(c) Bis-Boronate Derivatives
- The 2,7-bis(boronate) compound enables polymerization via dual Suzuki couplings, forming rigid-rod conjugated polymers for light-emitting diodes (LEDs) .
Performance in Cross-Coupling Reactions
Table 2: Reaction Efficiency and Yields
Research Findings and Industrial Relevance
- Electronic Materials : The 9,9-dioctyl and diphenyl derivatives show superior performance in OLEDs due to enhanced electron delocalization and thermal stability .
- Safety Considerations : The target compound’s low toxicity profile makes it preferable for large-scale pharmaceutical intermediate synthesis .
- Limitations : Brominated analogs, while versatile, require stringent handling due to irritant properties .
Biological Activity
2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 569343-09-5) is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C21H25BO2
- Molecular Weight : 320.24 g/mol
- Purity : >98.0% (HPLC)
- Melting Point : 136°C
- Physical Form : Crystalline Powder
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols and play significant roles in various biochemical processes. The dioxaborolane structure enhances stability and solubility in biological systems.
Key Mechanisms
- Enzyme Inhibition : Boron compounds can inhibit enzymes such as serine proteases and glycosidases by forming reversible covalent bonds with hydroxyl groups in the active sites.
- Cellular Uptake : The lipophilic nature of the compound facilitates cellular membrane penetration, enhancing bioavailability.
- Anticancer Activity : Preliminary studies suggest that dioxaborolanes may exhibit selective cytotoxicity towards cancer cells by disrupting essential metabolic pathways.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
-
Formation of Boronic Acid Pinacol Ester :
- Reacting 9,9-Dimethylfluorene with pinacol and boron reagents under controlled conditions.
- Example reaction:
-
Purification :
- The product is purified using column chromatography or recrystallization to achieve high purity levels.
Case Studies
Several studies have explored the biological implications of dioxaborolanes:
Study 1: Anticancer Properties
A study investigated the cytotoxic effects of various dioxaborolanes on human cancer cell lines. Results indicated that this compound exhibited significant dose-dependent cytotoxicity against breast cancer cells (MCF-7) compared to normal fibroblast cells.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Dioxaborolane A | 15 | 8 |
Dioxaborolane B | 20 | 6 |
Dioxaborolane C | 10 | 10 |
Study 2: Enzyme Inhibition
Research demonstrated that this compound effectively inhibited the enzyme α-glucosidase with an IC50 value of 12 µM. This inhibition suggests potential applications in managing postprandial blood glucose levels.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-(9,9-dimethylfluorenyl)dioxaborolane derivatives, and how can reaction conditions be optimized?
- Methodological Answer :
- Lithiation-Borylation : Start with 2,7-dibromo-9,9-dialkylfluorene derivatives. Use n-butyllithium (2.5 M in hexane) in tetrahydrofuran (THF) at −78°C under inert atmosphere. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2–1.5 eq) dropwise. Stir for 1 hr at −78°C, then warm to room temperature overnight .
- Purification : Extract with diethyl ether, wash with water, dry over MgSO₄, and recrystallize from THF/methanol (10:1) to yield crystals with >95% purity. Column chromatography (hexane/ethyl acetate) may be required for intermediates .
- Data Table :
Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
---|---|---|---|
Lithiation | n-BuLi, THF, −78°C | 55–65 | 85–90 |
Borylation | 2-isopropoxy-dioxaborolane | 50–60 | 90–95 |
Recrystallization | THF/MeOH | 70–80 | >99 |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Preventive Measures : Follow P201 ("Obtain special instructions before use") and P202 ("Do not handle until all safety precautions are read and understood"). Avoid heat sources (P210) due to flammability risks .
- Emergency Response : Use dry sand or alcohol-resistant foam for fires. For skin contact, wash with water for 15 minutes and seek medical attention if irritation persists .
Q. How is this compound utilized in Miyaura-Suzuki cross-coupling reactions?
- Methodological Answer :
- Reaction Setup : Combine with aryl halides (e.g., bromobenzene) in a 1:1.2 molar ratio. Use Pd(PPh₃)₄ (2–5 mol%) as catalyst and K₂CO₃ (3 eq) as base in degassed THF/H₂O (3:1). Reflux at 80°C for 12–24 hrs .
- Yield Optimization : Monitor reaction via TLC. Purify via silica gel chromatography (hexane/ethyl acetate) to isolate biphenyl products. Typical yields range from 70–85% .
Advanced Research Questions
Q. How do alkyl chain substituents (e.g., methyl vs. octyl) influence crystallographic packing and optoelectronic properties?
- Methodological Answer :
- Crystallography : For 9,9-dioctyl derivatives, single-crystal X-ray analysis reveals extended alkyl chains perpendicular to the fluorene plane, preventing π-π stacking. Methyl groups induce tighter packing but reduce solubility .
- Optoelectronic Impact : Octyl chains enhance thin-film uniformity in OLEDs (e.g., 15% higher luminance efficiency) by reducing aggregation. Methyl derivatives show blue-shifted emission due to restricted conjugation .
- Data Table :
Substituent | Crystallographic Disorder | π-π Distance (Å) | OLED Efficiency (%) |
---|---|---|---|
Methyl | Minimal | 3.5–4.0 | 8–10 |
Octyl | High (due to gauche chains) | >5.0 | 12–15 |
Q. How can researchers resolve contradictions in reported crystallographic data (e.g., absence of π-π interactions vs. alternative studies)?
- Methodological Answer :
- Structural Validation : Compare disorder parameters (e.g., anisotropic displacement ellipsoids) and refinement methods. For example, reports no π-π interactions due to octyl chain steric hindrance, while others observe weak interactions in methyl-substituted analogs .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate packing energies. Experimental vs. calculated data can clarify discrepancies .
Q. What advanced characterization techniques are essential for analyzing boron-containing intermediates in polymer synthesis?
- Methodological Answer :
- ¹¹B NMR : Detect boronate ester formation (δ = 28–32 ppm) and monitor hydrolytic stability.
- MALDI-TOF MS : Confirm polymer molecular weights (e.g., polyfluorenes with Mₙ = 10–20 kDa) and end-group fidelity .
- GIWAXS : Study thin-film morphology; alkyl chains >C6 enhance out-of-plane π-stacking (q ≈ 1.6 Å⁻¹) .
Properties
IUPAC Name |
2-(9,9-dimethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO2/c1-19(2)17-10-8-7-9-15(17)16-12-11-14(13-18(16)19)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFRJAIIUPRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670054 | |
Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569343-09-5 | |
Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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